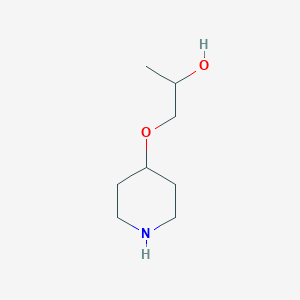

1-(4-Piperidinyloxy)-2-propanol

Description

BenchChem offers high-quality 1-(4-Piperidinyloxy)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Piperidinyloxy)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-yloxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(10)6-11-8-2-4-9-5-3-8/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRSMNXEKIFCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1-(4-Piperidinyloxy)-2-propanol: A Comprehensive Methodological Guide

Executive Summary & Chemical Significance

As a Senior Application Scientist, the objective of this whitepaper is to move beyond standard empirical recipes. Here, we deconstruct the synthesis of 1-(4-Piperidinyloxy)-2-propanol into a logically governed, self-validating workflow, ensuring high-fidelity reproducibility and optimal yield.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule consists of three logical synthons: the piperidine core, the ether linkage, and the 2-propanol moiety. Disconnection at the ether linkage naturally points to 4-hydroxypiperidine and propylene oxide as the optimal, commercially available starting materials.

However, direct reaction of these two components would lead to uncontrolled N-alkylation due to the superior nucleophilicity of the secondary amine over the secondary alcohol. Therefore, the mechanistic logic dictates a three-stage approach:

-

Amine Masking: Temporary protection of the secondary amine using a tert-butyloxycarbonyl (Boc) group .

-

Regioselective Etherification: Base-mediated nucleophilic ring-opening of propylene oxide [[1]]().

Figure 1: Step-by-step synthetic workflow for 1-(4-Piperidinyloxy)-2-propanol.

Experimental Protocols: A Self-Validating System

To guarantee scientific integrity, every step in this synthesis is designed as a self-validating system . This means the reaction inherently provides observable, real-time feedback to confirm its success before proceeding to the next stage.

Step 3.1: N-Boc Protection of 4-Hydroxypiperidine

Causality: The secondary amine must be deactivated to prevent competitive nucleophilic attack on the epoxide. The Boc group is chosen for its stability under the strongly basic conditions required for the subsequent etherification .

-

Reagents: 4-Hydroxypiperidine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.5 eq), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-hydroxypiperidine in anhydrous DCM (0.2 M) and cool to 0 °C.

-

Add Et₃N dropwise, followed by a slow addition of Boc₂O.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

-

-

System Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the intense purple spot (free amine) and the appearance of a UV-inactive, I₂-active spot confirms full conversion.

Step 3.2: Base-Mediated Regioselective Etherification

Causality: The secondary alcohol of the piperidine ring is a poor nucleophile. Sodium hydride (NaH) is utilized to irreversibly deprotonate the alcohol, generating a highly reactive alkoxide. Under these conditions, the alkoxide attacks the less sterically hindered terminal carbon (C1) of propylene oxide via an S_N2 mechanism, exclusively yielding the desired secondary alcohol derivative .

Figure 2: Mechanistic pathway of the regioselective epoxide ring-opening.

-

Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), NaH (60% dispersion in mineral oil, 1.5 eq), Propylene oxide (1.5 eq), Anhydrous DMF.

-

Procedure:

-

Dissolve the protected intermediate in anhydrous DMF and cool to 0 °C under an inert N₂ atmosphere.

-

Add NaH in small portions. Stir for 30 minutes until H₂ gas evolution ceases.

-

Add propylene oxide dropwise via a syringe.

-

Seal the vessel and heat to 60 °C for 12 hours (heating is required to overcome the steric hindrance of the secondary alkoxide).

-

-

System Validation Checkpoint: LC-MS monitoring. The reaction is complete when the starting material mass disappears and the product mass adducts ([M-tBu+H]⁺ = 204 m/z, [M+Na]⁺ = 282 m/z) dominate the chromatogram.

Step 3.3: Acidic Deprotection

Causality: The Boc group is highly acid-labile. Using 4M HCl in dioxane (rather than TFA) allows for the direct precipitation of the target compound as a highly pure, stable hydrochloride salt, bypassing tedious aqueous basic workups that often lead to the loss of highly water-soluble aliphatic amines .

-

Reagents: N-Boc-1-(4-Piperidinyloxy)-2-propanol, 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the intermediate in a minimal volume of dry DCM.

-

Cool to 0 °C and add 4M HCl in dioxane (5.0 eq) dropwise.

-

Stir at room temperature for 2–4 hours.

-

Filter the resulting white precipitate under inert gas (as it may be hygroscopic), wash with cold diethyl ether, and dry under high vacuum .

-

-

System Validation Checkpoint: Visual confirmation of precipitation and the cessation of CO₂ gas evolution. Final validation is achieved via NMR (disappearance of the 9H singlet at ~1.4 ppm).

Analytical Characterization & Validation

To ensure rigorous quality control, the synthesized 1-(4-Piperidinyloxy)-2-propanol must be subjected to comprehensive spectroscopic analysis. The table below summarizes the expected quantitative data required to validate the structural integrity of the final product.

Table 1: Quantitative Characterization Summary

| Analytical Technique | Target Signal / Parameter | Structural Assignment | Validation Criteria |

| ¹H NMR (400 MHz, D₂O) | δ 1.15 (d, J = 6.5 Hz, 3H) | Terminal Methyl (-CH₃) | Confirms successful epoxide incorporation. |

| δ 1.60 - 2.10 (m, 4H) | Piperidine C3/C5 protons | Confirms intact piperidine core. | |

| δ 3.35 - 3.55 (m, 2H) | Ether bridge (-O-CH₂-) | Diastereotopic protons confirm regioselective C1 attack. | |

| δ 3.85 - 3.95 (m, 1H) | Methine (-CH-OH) | Confirms secondary alcohol formation. | |

| ¹³C NMR (100 MHz, D₂O) | δ 18.5 | Methyl Carbon | Confirms presence of the 2-propanol moiety. |

| δ 65.2, 72.4, 75.1 | C-O Carbons | Validates the ether linkage and secondary alcohol. | |

| HRMS (ESI-TOF) | m/z 160.1332 | [M+H]⁺ Ion | Matches calculated exact mass for C8H18NO2⁺. |

| FT-IR (ATR) | ~3300 cm⁻¹ (broad) | O-H and N-H stretch | Confirms successful Boc deprotection and free alcohol. |

| ~1100 cm⁻¹ (strong) | C-O-C stretch | Validates the formation of the aliphatic ether bond. |

References

- Slusarchyk, W.A. et al. "Aromatic ether derivatives useful as thrombin inhibitors." WIPO Patent WO2006057845A1.

Sources

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-(4-Piperidinyloxy)-2-propanol

Executive Summary

1-(4-Piperidinyloxy)-2-propanol (CAS: 70724-69-5) is a highly versatile, dual-functional aliphatic heterocycle utilized extensively as a building block in medicinal chemistry and drug development [1]. Featuring a piperidine ring, an ether linkage, and a secondary alcohol, this scaffold offers orthogonal reactivity points. This whitepaper provides a rigorous analysis of its physicochemical properties, analytical characterization protocols, and strategic utility in synthesizing advanced pharmaceutical intermediates.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of 1-(4-Piperidinyloxy)-2-propanol requires analyzing its constituent functional groups. The piperidine ring dictates the basicity and conformational dynamics of the molecule, while the ether and secondary alcohol groups govern its hydrogen-bonding capacity and polarity.

Conformational Dynamics & Basicity

Like unsubstituted [2], the heterocyclic ring predominantly adopts a chair conformation. The bulky 4-oxy-2-propanol substituent exhibits a strong preference for the equatorial position to minimize 1,3-diaxial steric clashes. The secondary amine nitrogen is highly basic (pKa ~11.2), meaning that at physiological pH (7.4), the molecule exists almost entirely in its protonated, cationic form.

Quantitative Physicochemical Data

The following table summarizes the empirical and calculated physicochemical parameters of the compound. The Topological Polar Surface Area (TPSA) is calculated using fragment-based contributions, a critical metric for predicting membrane permeability [3].

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C₈H₁₇NO₂ | Defines the base aliphatic framework. |

| Molecular Weight | 159.23 g/mol | Low MW (<500 Da) ensures compliance with Lipinski’s Rule of 5. |

| CAS Number | 70724-69-5 | Unique identifier for the racemic mixture [1]. |

| pKa (Secondary Amine) | ~11.2 | High basicity ensures solubility in acidic aqueous media; dictates salt-formation strategies. |

| LogP (Predicted) | 0.5 – 1.0 | High hydrophilicity; prevents non-specific lipophilic binding in assays. |

| TPSA | ~41.5 Ų | Calculated via [3]. Values <90 Ų strongly predict Blood-Brain Barrier (BBB) penetration. |

| Hydrogen Bond Donors | 2 (NH, OH) | Facilitates target-protein interaction via hydrogen bonding. |

| Hydrogen Bond Acceptors | 3 (N, O, O) | Enhances aqueous solubility and receptor binding affinity. |

| Rotatable Bonds | 4 | Maintains moderate conformational flexibility for induced-fit binding. |

Analytical Characterization Workflows

To ensure batch-to-batch consistency and structural integrity during drug development, rigorous analytical characterization is required. The following protocol outlines a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.

Step-by-Step LC-MS Methodology

Causality of Experimental Choice: Electrospray Ionization (ESI) in positive mode is selected because the highly basic piperidine nitrogen easily accepts a proton, yielding a strong [M+H]⁺ signal.

-

Sample Preparation: Dissolve 1.0 mg of 1-(4-Piperidinyloxy)-2-propanol in 1.0 mL of HPLC-grade Methanol to create a stock solution. Dilute to 10 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as an ionization enhancer by pre-protonating the secondary amine.

-

System Suitability (Self-Validation): Inject a blank (50:50 Water/Acetonitrile + 0.1% Formic Acid) prior to the sample. Validation: The blank must show a stable baseline with no peaks at the target retention time, ruling out column carryover and validating system cleanliness.

-

Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient elution from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

-

Mass Spectrometry Acquisition: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Monitor for the precursor ion at m/z 160.2 ([M+H]⁺).

-

Fragmentation Analysis (MS/MS): Apply a collision energy of 15-25 eV to induce fragmentation. Validation: Look for the characteristic loss of the 2-propanol moiety (neutral loss of 60 Da) or water (loss of 18 Da) to structurally confirm the ether/alcohol linkage.

Step-by-step LC-MS analytical workflow for validating 1-(4-Piperidinyloxy)-2-propanol.

Synthetic Utility & Derivatization Strategies

1-(4-Piperidinyloxy)-2-propanol is a bifunctional scaffold. The primary synthetic challenge lies in the competitive nucleophilicity between the secondary amine (piperidine) and the secondary alcohol.

Orthogonal Functionalization Protocol

Causality of Experimental Choice: The secondary amine is significantly more nucleophilic than the secondary alcohol due to its higher pKa and lower electronegativity. Therefore, any direct alkylation or acylation will preferentially occur at the nitrogen. To functionalize the oxygen, the nitrogen must be temporarily masked.

-

N-Protection (Boc-Protection): React the compound with Di-tert-butyl dicarbonate (Boc₂O) in Dichloromethane (DCM) using Triethylamine (TEA) as a base.

-

In-Process Validation (Self-Validation): Perform a Ninhydrin test on the reaction mixture. Validation: A negative result (no purple color formation) confirms that all free secondary amines have been successfully protected, validating that the system is ready for O-functionalization without risk of N-alkylation side reactions.

-

O-Functionalization: With the nitrogen protected, the secondary alcohol can now be reacted. For etherification, treat the N-Boc intermediate with Sodium Hydride (NaH) to form the alkoxide, followed by the addition of an alkyl halide (e.g., benzyl bromide).

-

Deprotection: Remove the Boc group using Trifluoroacetic acid (TFA) in DCM to yield the O-functionalized, free-amine target compound.

Orthogonal derivatization pathways for 1-(4-Piperidinyloxy)-2-propanol in drug discovery.

Pharmacokinetic Implications (ADME)

The structural features of 1-(4-Piperidinyloxy)-2-propanol directly dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile when incorporated into larger drug molecules.

-

Absorption & Distribution: The low TPSA (~41.5 Ų) and low molecular weight make this fragment highly permeable across lipid bilayers. If the secondary amine is left unprotected or converted to a tertiary amine, the scaffold is highly likely to cross the Blood-Brain Barrier (BBB), making it an excellent moiety for Central Nervous System (CNS) therapeutics.

-

Metabolism: The secondary alcohol provides a metabolic soft spot for Phase II conjugation (e.g., glucuronidation). If a longer half-life is desired during lead optimization, this hydroxyl group is typically capped via etherification (as outlined in the derivatization protocol) or replaced with a bioisostere like fluorine.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine." PubChem. Available at:[Link]

-

Ertl, P., Rohde, B., & Selzer, P. (2000). "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties." Journal of Medicinal Chemistry, 43(20), 3714-3717. Available at:[Link]

Spectroscopic Characterization of 1-(4-Piperidinyloxy)-2-propanol: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for 1-(4-Piperidinyloxy)-2-propanol, a molecule of interest in synthetic chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific compound, this document serves as a predictive guide based on the well-established spectroscopic principles of its constituent functional groups: a piperidine ring, a secondary alcohol, and an ether linkage. This approach allows researchers to anticipate spectral features, aid in the identification of the compound, and understand the rationale behind spectral assignments.

Molecular Structure and Spectroscopic Overview

1-(4-Piperidinyloxy)-2-propanol is a bifunctional molecule featuring a piperidine ring connected via an ether linkage at its 4-position to a 2-propanol moiety. The presence of a secondary amine (piperidine), a secondary alcohol, and an ether dictates its characteristic spectroscopic signature. Understanding the individual contributions of these groups is key to interpreting the full spectrum.

Caption: Molecular Structure of 1-(4-Piperidinyloxy)-2-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 1-(4-Piperidinyloxy)-2-propanol will show distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals corresponding to the piperidine ring protons, the propanol chain protons, and the exchangeable protons on the nitrogen and oxygen atoms.

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~ 3.8 - 4.0 | 1H | Multiplet | CH-OH (g) | This proton is deshielded by the adjacent oxygen atom. It will be split by the neighboring CH₂ and CH₃ protons. |

| ~ 3.4 - 3.6 | 1H | Multiplet | CH-O (a) | The proton on the carbon bearing the ether linkage is deshielded. It is coupled to the adjacent methylene protons on the piperidine ring. |

| ~ 3.2 - 3.4 | 2H | Multiplet | O-CH₂ (f) | These protons are adjacent to the chiral center and the ether oxygen, leading to a complex splitting pattern. |

| ~ 2.9 - 3.1 | 2H | Multiplet | N-CH₂ (axial, b) | Protons on the carbons adjacent to the nitrogen are deshielded. Axial and equatorial protons are diastereotopic and will have different chemical shifts. |

| ~ 2.5 - 2.7 | 2H | Multiplet | N-CH₂ (equatorial, c) | Typically, equatorial protons appear slightly downfield from axial protons in a piperidine ring. |

| ~ 1.8 - 2.0 | 2H | Multiplet | C-CH₂-C (axial, d) | Axial protons on the C3 and C5 positions of the piperidine ring. |

| ~ 1.4 - 1.6 | 2H | Multiplet | C-CH₂-C (equatorial, e) | Equatorial protons on the C3 and C5 positions of the piperidine ring. |

| ~ 1.1 - 1.2 | 3H | Doublet | CH₃ (h) | This methyl group is adjacent to a single proton (g), resulting in a doublet. |

| Variable | 2H | Broad Singlet | NH, OH | The chemical shifts of these exchangeable protons are concentration and solvent-dependent and may not show coupling. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals, reflecting the symmetry of the piperidine ring where C2/C6 and C3/C5 are chemically equivalent.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 75 - 78 | C-O (ether, C4) | The carbon atom directly attached to the ether oxygen is significantly deshielded. |

| ~ 72 - 75 | O-CH₂ (C1' of propanol) | The carbon of the methylene group adjacent to the ether oxygen. |

| ~ 65 - 68 | CH-OH (C2' of propanol) | The carbon bearing the hydroxyl group is deshielded. |

| ~ 45 - 48 | N-CH₂ (C2, C6) | Carbons adjacent to the nitrogen atom are deshielded relative to simple alkanes. |

| ~ 30 - 33 | C-CH₂-C (C3, C5) | Aliphatic carbons of the piperidine ring. |

| ~ 20 - 23 | CH₃ (C3' of propanol) | The terminal methyl group carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-(4-Piperidinyloxy)-2-propanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts, particularly of the NH and OH protons.[1]

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).[1]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the temperature to a constant value, typically 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Optionally, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-(4-Piperidinyloxy)-2-propanol will be characterized by absorptions corresponding to O-H, N-H, C-O, and C-H bonds.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3200 - 3500 | O-H stretch | Alcohol | Broad, strong peak. |

| 3200 - 3400 | N-H stretch | Secondary Amine | Moderate, sharp peak, may be obscured by the O-H band. |

| 2850 - 3000 | C-H stretch | Aliphatic | Strong, sharp peaks. |

| 1050 - 1150 | C-O stretch | Ether & Alcohol | Strong, characteristic absorptions. The ether C-O-C stretch is a prominent feature.[3][4] |

| 1400 - 1500 | C-H bend | Aliphatic | Moderate peaks. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[5]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is reported in terms of transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Molecular Ion: The calculated molecular weight of 1-(4-Piperidinyloxy)-2-propanol (C₈H₁₇NO₂) is approximately 159.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 159.

Predicted Fragmentation Pattern: The molecule is expected to fragment at its weakest bonds, primarily alpha-cleavage adjacent to the heteroatoms (oxygen and nitrogen) and cleavage of the ether bond.

Caption: Predicted major fragmentation pathways for 1-(4-Piperidinyloxy)-2-propanol in EI-MS.

-

m/z = 100: This significant peak would arise from the cleavage of the C-O ether bond, retaining the charge on the piperidinoxy fragment.

-

m/z = 84: Loss of the propanol side chain and subsequent rearrangement.

-

m/z = 59: This fragment corresponds to the [CH₃CH(OH)CH₂]⁺ ion, resulting from ether bond cleavage with charge retention on the propanol moiety.

-

m/z = 45: A common fragment for secondary alcohols, corresponding to [CH(OH)CH₃]⁺.[6]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion for liquids or a heated probe for solids. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice.

-

Ionization: Use an appropriate ionization method. Electron Ionization (EI) is common for generating fragment-rich spectra useful for structural elucidation.[7] Electrospray Ionization (ESI) is a softer technique that often yields a prominent molecular ion peak, useful for confirming molecular weight.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This guide outlines the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 1-(4-Piperidinyloxy)-2-propanol. By dissecting the molecule into its constituent functional groups and applying fundamental spectroscopic principles, a comprehensive and predictive analytical profile has been constructed. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This document serves as a valuable resource for researchers working on the synthesis and characterization of this and structurally related compounds, enabling more efficient and accurate spectral interpretation and structural confirmation.

References

- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of propan-2-ol.

- NIST. (n.d.). 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl-. NIST WebBook.

- ChemicalBook. (n.d.). (1S,2S)-1-(4-HYDROXYPHENYL)-2-(4-HYDROXY-4-PHENYLPIPERIDINO)-1-PROPANOL(134234-12-1) 1H NMR spectrum.

- SpectraBase. (n.d.). Propan-2-ol, 1-(2-isopropyl-5-methylcyclohexyloxy)-3-(4-methyl-1-piperazinyl)- [13C NMR].

- MassBank. (2008, October 21). Organic compounds.

- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Google Patents. (n.d.). CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, March 1). Mass spectrum of propan-2-ol.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, March 1). Interpreting the 13C NMR spectrum of propan-2-ol.

- PubChem. (n.d.). 3-Pyridinylboronic acid.

- National Institutes of Health. (n.d.). Multiple isotopic labels for quantitative mass spectrometry. PMC.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- ResearchGate. (n.d.). Infrared spectrum of 1-methoxy-2-propanol (C4H10O2).

- LookChem. (n.d.). Cas 1692-15-5, Pyridine-4-boronic acid.

- Santa Cruz Biotechnology. (n.d.). 4-Pyridineboronic Acid | CAS 1692-15-5.

- The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum.

- ResearchGate. (n.d.). Mid-IR transmission spectra of propan-1-ol and propan-2-ol.

- Sigma-Aldrich. (n.d.). 4-Pyridinylboronic acid 90%.

- NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST WebBook.

- NIST. (n.d.). 2-Propen-1-ol. NIST WebBook.

- SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-2-(piperidin-1-yl)propan-1-one - [13C NMR].

- iChemical. (n.d.). Pyridin-4-ylboronic acid, CAS No. 1692-15-5.

- NIST. (n.d.). 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl-. NIST WebBook.

- David Spring's group. (n.d.). DIVERSITY-ORIENTED SYNTHESIS.

- Google Patents. (n.d.). CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.

- PubMed. (2023, November 8). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one.

Sources

- 1. rsc.org [rsc.org]

- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. massbank.eu [massbank.eu]

Solvation Dynamics and Solubility Profile of 1-(4-Piperidinyloxy)-2-propanol in Organic Solvents

Executive Summary

1-(4-Piperidinyloxy)-2-propanol (CAS: 70724-69-5) is a highly functionalized aliphatic heterocycle frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Because of its dense array of heteroatoms, the molecule exhibits complex phase behavior. For researchers and drug development professionals, understanding its thermodynamic solubility profile across various organic solvents is paramount for optimizing reaction conditions, designing high-yield crystallization processes, and ensuring robust purifications.

This technical guide deconstructs the solvation thermodynamics of 1-(4-Piperidinyloxy)-2-propanol, provides predictive solubility data, and outlines a self-validating experimental protocol for high-throughput solubility screening.

Structural Thermodynamics and Solvation Causality

The solubility of 1-(4-Piperidinyloxy)-2-propanol is fundamentally dictated by its unique structural triad. To predict its behavior in organic solvents, we must analyze the molecule through the lens of [1], which divides cohesive energy density into dispersive ( δd ), polar ( δp ), and hydrogen-bonding ( δh ) forces.

-

Piperidine Ring : The secondary amine acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). It significantly elevates the δp and δh parameters.

-

Ether Linkage : The oxygen bridge provides additional HBA capacity and conformational flexibility, allowing the molecule to fold and interact favorably with polar aprotic solvents.

-

Secondary Alcohol : The hydroxyl group on the propyl chain further enhances HBD and HBA interactions, driving massive affinity for protic environments.

Because of this dense functionalization, the principle of "like dissolves like" dictates high solubility in polar protic and aprotic solvents, moderate solubility in halogenated solvents, and near-total insolubility in non-polar aliphatic hydrocarbons.

Solvation thermodynamics mapping functional groups to solvent affinities.

Empirical Solubility Profile in Organic Solvents

Based on its physicochemical properties and structural analogs, the thermodynamic solubility of 1-(4-Piperidinyloxy)-2-propanol can be categorized across standard organic solvent classes. The table below summarizes the expected quantitative solubility ranges at standard ambient temperature (25°C) to serve as a baseline for process chemistry.

| Solvent Class | Specific Solvent | Predicted Solubility at 25°C (mg/mL) | Primary Solvation Mechanism |

| Polar Protic | Methanol | > 100 (Freely Soluble) | Strong HBD/HBA network formation |

| Polar Protic | Isopropanol | 50 - 100 (Soluble) | Moderate HBD/HBA interactions |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 (Freely Soluble) | Strong dipole-dipole & HBA interactions |

| Polar Aprotic | Ethyl Acetate | 10 - 30 (Sparingly Soluble) | Weak HBA interactions; limited HBD |

| Halogenated | Dichloromethane (DCM) | 10 - 50 (Sparingly Soluble) | Weak dipole and dispersive interactions |

| Non-Polar | Heptane / Hexane | < 1 (Practically Insoluble) | Lack of H-bonding capability; high energy penalty |

High-Throughput Thermodynamic Solubility Screening: A Self-Validating Protocol

To determine the exact thermodynamic solubility of 1-(4-Piperidinyloxy)-2-propanol for specific API development workflows, the Saturation Shake-Flask Method is the gold standard, as outlined in [2] and adapted from [3].

As a Senior Application Scientist, it is critical to emphasize that a protocol is only as good as its internal controls. The following methodology is designed as a self-validating system : it independently verifies that thermodynamic equilibrium has been reached and that the solid state of the undissolved material remains unchanged.

Step-by-Step Methodology

-

Solvent Preparation : Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

-

Excess Solute Addition : Incrementally add 1-(4-Piperidinyloxy)-2-propanol to the solvent until a persistent visual suspension is achieved.

-

Causality: Insufficient solid leads to apparent (kinetic) solubility, while excessive solid can alter the solvent's bulk properties or artificially induce supersaturation.

-

-

Isothermal Equilibration : Submerge the vial in an orbital shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

-

Causality: 48 hours is required to overcome the kinetic activation energy barrier of dissolution for highly hydrogen-bonded crystal lattices, ensuring true thermodynamic equilibrium rather than a transient kinetic state.

-

-

Phase Separation : Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 x g for 15 minutes.

-

Causality: Centrifugation is strictly prioritized over filtration. Standard syringe filters can adsorb highly polar molecules like piperidines, artificially lowering the measured concentration in the filtrate.

-

-

Quantification (HPLC-CAD) : Dilute the supernatant immediately in a compatible mobile phase to prevent precipitation. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD), as the aliphatic heterocycle lacks strong UV chromophores.

-

Solid-State Validation : Recover the undissolved pellet and analyze it via X-Ray Powder Diffraction (XRPD).

-

Self-Validation: If the XRPD pattern matches the starting material, the solubility value is valid for that specific polymorph. If a solvate pattern emerges, the measured solubility reflects the solvated form, not the free base.

-

Self-validating saturation shake-flask workflow for solubility screening.

Implications for API Development

For process chemists, the solubility profile of 1-(4-Piperidinyloxy)-2-propanol dictates its synthetic utility and downstream processing:

-

Reaction Solvent Selection : Polar aprotic solvents like DMF or DMSO are ideal for N-alkylation reactions at the piperidine nitrogen. These solvents fully solvate the intermediate without acting as competing hydrogen bond donors (unlike alcohols), thereby accelerating the reaction kinetics.

-

Crystallization & Anti-Solvents : The steep solubility gradient between alcohols (highly soluble) and aliphatic hydrocarbons (practically insoluble) makes solvent/anti-solvent crystallization highly effective. A typical purification workflow involves dissolving the crude intermediate in a minimal volume of warm isopropanol and precipitating the purified product via the slow, controlled addition of heptane as an anti-solvent.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL:[Link]

-

Marques, M. R. C., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. URL:[Link]

-

Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. URL:[Link]

Unveiling the Enigma: A Technical Guide to Discovering the Mechanism of Action of 1-(4-Piperidinyloxy)-2-propanol

Introduction: Charting a Course into the Unknown

In the landscape of drug discovery, we often encounter novel chemical entities with untapped therapeutic potential. 1-(4-Piperidinyloxy)-2-propanol is one such molecule. With no established biological activity or molecular target in the public domain, it represents a blank canvas—a challenge and an opportunity. This guide provides a comprehensive, in-depth framework for elucidating the mechanism of action (MoA) of this novel compound, from initial hypothesis to a validated molecular pathway.

This document is structured not as a rigid template, but as a logical, cascading workflow that mirrors a real-world scientific investigation. As Senior Application Scientists, we understand that the "why" behind an experiment is as crucial as the "how." Therefore, this guide emphasizes the causal logic behind each experimental choice, ensuring that every step is part of a self-validating system designed to build a robust, evidence-based understanding of the compound's biological function. We will proceed from broad, unbiased screening to highly specific target validation, integrating computational, biochemical, and cellular methodologies to construct a complete MoA profile.

Part 1: Hypothesis Generation - From Structure to Plausible Targets

Before embarking on extensive laboratory work, a thorough in-silico and theoretical analysis can provide a crucial starting point, focusing our efforts and resources. The chemical structure of 1-(4-Piperidinyloxy)-2-propanol itself contains valuable clues.

Structural Analysis and Analogue Comparison

The molecule possesses two key pharmacophoric features:

-

A piperidine ring : This saturated heterocycle is a privileged scaffold in medicinal chemistry, present in numerous approved drugs targeting the central nervous system (CNS) and cardiovascular system.[1]

-

A propanolamine linker : This structural motif is the hallmark of the beta-blocker class of drugs, such as propranolol, which act as antagonists at β-adrenergic receptors.[2][3][4][5][6]

This structural resemblance to known drug classes allows us to formulate our initial hypotheses:

-

Cardiovascular Target Hypothesis : The propanolamine moiety suggests potential activity at adrenergic receptors or other cardiovascular targets like ion channels.

-

CNS Target Hypothesis : The piperidine scaffold is prevalent in drugs acting on G-protein coupled receptors (GPCRs) and ion channels in the brain.

-

Novel Target Hypothesis : The unique combination of these moieties may result in activity at an entirely new target.

In Silico Target Prediction

To expand on our structural analysis, we can employ computational methods to predict potential biological targets. These in silico tools utilize algorithms that compare the compound's structure to large databases of known ligands and their targets, predicting potential interactions based on chemical similarity or machine learning models.[7][8][9][10]

Workflow: In Silico Target Prediction

-

Input : The 2D structure (SMILES format) of 1-(4-Piperidinyloxy)-2-propanol is submitted to multiple target prediction platforms (e.g., SwissTargetPrediction, TargetHunter).[7][10]

-

Algorithm : The platforms screen the structure against extensive chemogenomic databases.[7]

-

Output : A ranked list of potential protein targets (e.g., GPCRs, kinases, ion channels) is generated, based on a probability or confidence score.

-

Analysis : The list of predicted targets is analyzed to identify recurring protein families and pathways, which will inform the design of focused phenotypic screens.

Caption: Workflow for initial hypothesis generation.

Part 2: Phenotypic Screening - A Target-Agnostic Inquiry

With a set of initial hypotheses, the next logical step is to perform phenotypic screening. This approach is "target-agnostic," meaning it identifies compounds based on their observable effects on cells or organisms, without preconceived notions of the molecular target.[1][6][11][12][13] This is a powerful strategy for discovering unexpected activities and for ensuring that the compound is active in a more biologically relevant context.[11]

Broad-Spectrum Biological Activity Screening

We will begin with a panel of diverse, robust cell-based assays to cast a wide net and identify any significant biological activity.

| Assay Type | Objective | Model System | Key Readout |

| Cytotoxicity Assay | Assess general toxicity and determine a viable concentration range for further testing. | Panel of human cell lines (e.g., HEK293, HepG2, a cancer cell line like HeLa). | Cell viability (e.g., using CellTiter-Glo®). |

| Antimicrobial Assay | Determine if the compound has antibacterial or antifungal properties.[14][15][16] | Panel of bacteria (Gram-positive and Gram-negative) and fungi. | Minimum Inhibitory Concentration (MIC).[14] |

| High-Content Imaging | Unbiased screen for morphological changes.[6] | Human cell line (e.g., U2OS) stained with multiple fluorescent dyes (for nucleus, cytoskeleton, mitochondria). | Changes in cell shape, size, organelle morphology, etc. |

Focused Phenotypic Screening

Based on our initial hypotheses, we will run more specialized assays using disease-relevant cell types.

| Hypothesis | Assay Type | Model System | Key Readout |

| Cardiovascular | Cardiomyocyte Beating Assay | iPSC-derived cardiomyocytes | Change in beat rate and rhythm. |

| Cardiovascular | Ion Channel Screen | Automated patch-clamp on cells expressing key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).[17][18] | Inhibition or activation of ion currents. |

| CNS | Neuronal Viability/Activity | Primary neurons or iPSC-derived neurons | Neurite outgrowth, cell survival under stress (e.g., glutamate excitotoxicity), or changes in calcium signaling. |

| GPCR Activity | General GPCR Activation Screen | Cell line expressing a universal reporter system (e.g., β-arrestin recruitment).[19][20][21] | Reporter gene activation. |

Part 3: Target Deconvolution - From Phenotype to Protein

Once a reproducible, dose-dependent phenotype is observed, the critical and most challenging phase begins: identifying the specific molecular target(s) responsible for this effect. This process is known as target deconvolution. We will employ several orthogonal, state-of-the-art methods to ensure the identified target is robust and not an artifact of a single technique.[22]

Affinity-Based Chemoproteomics

This classic method physically isolates the target protein(s) from a complex biological mixture based on their binding to an immobilized version of the compound.[3][23][24][25][26]

Experimental Protocol: Affinity Chromatography Pulldown

-

Probe Synthesis : Synthesize a derivative of 1-(4-Piperidinyloxy)-2-propanol with a linker arm and a reactive group (e.g., an alkyne or azide for click chemistry, or an amine for NHS-ester coupling) suitable for immobilization onto beads. A control probe, structurally similar but biologically inactive, should also be synthesized if possible.

-

Immobilization : Covalently attach the synthesized probe to a solid support (e.g., sepharose or magnetic beads).

-

Lysate Preparation : Prepare a native protein lysate from the cells or tissue that exhibited the desired phenotype.

-

Incubation : Incubate the cell lysate with the compound-immobilized beads. To distinguish specific from non-specific binders, perform parallel incubations:

-

Test Condition : Lysate + Compound-Beads.

-

Competition Control : Lysate pre-incubated with an excess of free 1-(4-Piperidinyloxy)-2-propanol + Compound-Beads.

-

Negative Control : Lysate + Unmodified Beads.

-

-

Washing : Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution : Elute the specifically bound proteins, typically by boiling in SDS-PAGE sample buffer.

-

Identification : Separate the eluted proteins by SDS-PAGE, excise the protein bands that are present in the test condition but reduced or absent in the control conditions, and identify them using LC-MS/MS proteomics.

Caption: Workflow for affinity-based target identification.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that confirms direct target engagement in intact cells or tissues.[4][27][28][29] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[4][27]

Experimental Protocol: CETSA for Target Validation

-

Cell Treatment : Treat intact cells with either 1-(4-Piperidinyloxy)-2-propanol (at a concentration known to elicit the phenotype, e.g., 10x EC50) or a vehicle control (e.g., DMSO).

-

Heat Challenge : Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Cool immediately on ice.

-

Lysis and Separation : Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.[30]

-

Detection : Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the putative target protein (identified from the affinity pulldown) remaining in the supernatant at each temperature using Western Blotting or ELISA.

-

Data Analysis : Plot the percentage of soluble protein against temperature. A shift of the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control confirms target engagement.

-

Isothermal Dose-Response : To determine the potency of target engagement, treat cells with a range of compound concentrations and heat at a single, fixed temperature (chosen from the melting curve). Plotting the amount of soluble protein against the compound concentration will yield an EC50 value for target engagement.[29][30]

Caption: Workflow for the Cellular Thermal Shift Assay.

Transcriptomic Profiling

Analyzing changes in gene expression following compound treatment can provide unbiased insights into the biological pathways being modulated.[15][31][32][33][34] The transcriptional "signature" of our compound can be compared to a reference database of signatures from compounds with known MoAs (e.g., the Connectivity Map).

Protocol Outline: RNA-Seq Analysis

-

Cell Treatment : Treat the relevant cell line with 1-(4-Piperidinyloxy)-2-propanol at its EC50 concentration for a suitable duration (e.g., 6 and 24 hours).

-

RNA Extraction & Sequencing : Isolate total RNA and perform high-throughput RNA sequencing (RNA-Seq).

-

Data Analysis : Identify differentially expressed genes (DEGs) between compound-treated and vehicle-treated cells.

-

Pathway Analysis : Use bioinformatics tools (e.g., GSEA, IPA) to identify enriched biological pathways and transcription factor activity, which can point towards the upstream signaling events initiated by the compound.

Part 4: Mechanism Validation and Pathway Elucidation

With one or more validated targets in hand, the final phase is to confirm their functional relevance to the observed phenotype and to map the downstream signaling pathway. The specific assays used will depend on the class of the identified target.

| Target Class | Validation Assays | Objective |

| GPCR | - cAMP/IP₁ Assays[19][35]- β-Arrestin Recruitment Assay (e.g., Tango, PathHunter)[19][21]- BRET/FRET-based G-protein activation assays[20][36] | To confirm functional agonism or antagonism and to investigate potential signaling bias. |

| Kinase | - In Vitro Kinase Activity Assay- Kinome-wide Selectivity Profiling (e.g., KinomeScan®, PamGene)[5][37][38]- Western Blot for downstream substrate phosphorylation | To measure direct inhibition/activation of the kinase, assess its selectivity across the kinome, and confirm downstream pathway modulation in cells. |

| Ion Channel | - Manual or Automated Patch-Clamp Electrophysiology[18][39][40][41] | To provide a gold-standard, direct functional measurement of the compound's effect on channel gating, conductance, and kinetics. |

| Enzyme | - In Vitro Enzymatic Assay- Competitive Binding Assay (e.g., SPR, MST)[42][43][44][45][46] | To determine the IC50/Ki for enzyme inhibition and to measure the binding affinity and kinetics of the compound-target interaction. |

Protocol Example: Competitive Binding Assay for Kᵢ Determination

This assay determines the binding affinity (Kᵢ) of our unlabeled compound by measuring its ability to displace a labeled ligand from the target protein.[43][45][46]

-

Reagents : Purified target protein, a labeled ligand (radiolabeled or fluorescent) with known affinity (Kᴅ) for the target, and unlabeled 1-(4-Piperidinyloxy)-2-propanol.

-

Incubation : In a multi-well plate, incubate the target protein with a fixed concentration of the labeled ligand in the presence of increasing concentrations of 1-(4-Piperidinyloxy)-2-propanol.

-

Separation : Separate the bound from the free labeled ligand (e.g., using filtration plates).

-

Detection : Quantify the amount of bound labeled ligand.

-

Data Analysis : Plot the percentage of bound labeled ligand against the concentration of the unlabeled competitor. Fit the data to determine the IC50 (the concentration of our compound that displaces 50% of the labeled ligand).

-

Kᵢ Calculation : Calculate the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and Kᴅ of the labeled ligand.

Part 5: Synthesizing the Full Mechanism of Action

The final step is to integrate the data from all preceding experiments into a cohesive model that explains how 1-(4-Piperidinyloxy)-2-propanol achieves its phenotypic effect. This involves connecting the direct binding event at the molecular target to the downstream cellular signaling changes and the ultimate phenotypic outcome.

Example: Hypothetical MoA for 1-(4-Piperidinyloxy)-2-propanol

Let's assume our investigation yielded the following results:

-

Phenotypic Screen : The compound reduces the beat rate of iPSC-cardiomyocytes.

-

Target ID : Affinity chromatography and CETSA identified the β₁-adrenergic receptor (a GPCR) as the primary target.

-

Validation : cAMP assays showed the compound is an antagonist, blocking the isoproterenol-induced cAMP increase. A competitive binding assay yielded a Kᵢ of 50 nM.

-

Pathway Analysis : Western blotting confirmed a reduction in the phosphorylation of phospholamban (a downstream target of PKA) in the presence of the compound.

This integrated evidence allows us to build a clear model of action, which can be visualized in a signaling pathway diagram.

Caption: Hypothetical signaling pathway for 1-(4-Piperidinyloxy)-2-propanol.

Conclusion

The journey to discover the mechanism of action of a novel compound like 1-(4-Piperidinyloxy)-2-propanol is a multi-faceted endeavor that demands a systematic, evidence-based approach. By layering in silico prediction, unbiased phenotypic screening, orthogonal target deconvolution strategies, and rigorous pathway validation, we can move from a simple chemical structure to a deep, actionable understanding of its biological function. This guide provides a robust and technically sound roadmap for that journey, grounded in the principles of scientific integrity and designed for drug development professionals dedicated to translating molecular discoveries into therapeutic realities.

References

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]

-

Huesing, J., et al. (2010). Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants. Antimicrobial Agents and Chemotherapy, 54(8), 3369-3380. [Link]

-

Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. [Link]

-

Proclinical. (2022). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. [Link]

-

Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

-

Dale, T. J. (2007). Population patch clamp electrophysiology: a breakthrough technology for ion channel screening. Molecular Omics, 3(5), 498-504. [Link]

-

Gfeller, D., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Nucleic Acids Research, 41(W1), W525-W531. [Link]

-

Charnwood Discovery. (n.d.). Phenotypic Screening Assays. [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. [Link]

-

Longdom Publishing. (n.d.). Transcriptomics and its Role in Understanding Gene Expression. [Link]

-

Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

-

Bio-protocol. (2020). Cellular thermal shift assay (CETSA). [Link]

-

FabGennix International. (n.d.). Competition Assay Protocol. [Link]

-

Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]

-

CD Genomics. (2022). Cancer Transcriptomics Sequencing Promotes Drug Development. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

-

ResearchGate. (2022). Transcriptomic analysis, what does it mean and how it can help in drug discovery in brief?. [Link]

-

Expert Opinion on Drug Discovery. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. [Link]

-

PubMed. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

-

RSC Publishing. (2007). Population patch clamp electrophysiology: a breakthrough technology for ion channel screening. [Link]

-

Molecular Devices. (n.d.). Patch Clamp Electrophysiology. [Link]

-

NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]

-

PubMed Central. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]

-

JOVE. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]

-

European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

-

Infinix Bio. (2026). Comprehensive Guide to Phenotypic Screening Services: Enhancing Drug Discovery. [Link]

-

PubMed Central. (2016). Novel screening techniques for ion channel targeting drugs. [Link]

-

Elabscience. (n.d.). Spatial Transcriptomics: A Powerful Tool in Disease Understanding and Drug Discovery. [Link]

-

American Journal of Physiology-Cell Physiology. (2020). Recent progress in assays for GPCR drug discovery. [Link]

-

ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

-

Frontiers. (2020). High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery. [Link]

-

ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

-

Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. [Link]

-

Utrecht University. (2017). Identification, purification and elucidation of the mode of action of (novel) antimicrobial substances. [Link]

-

ResearchGate. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]

-

RSC Publishing. (2014). Affinity-based target identification for bioactive small molecules. [Link]

-

PubMed. (2015). Affinity purification in target identification: the specificity challenge. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

-

SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

-

SciSpace. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [Link]

-

NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

-

Journal of Cheminformatics. (2019). In silico prediction of novel therapeutic targets using gene–disease association data. [Link]

-

ACS Publications. (2020). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. [Link]

Sources

- 1. proventainternational.com [proventainternational.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmaron.com [pharmaron.com]

- 6. revvity.com [revvity.com]

- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. technologynetworks.com [technologynetworks.com]

- 13. infinixbio.com [infinixbio.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. longdom.org [longdom.org]

- 16. research-portal.uu.nl [research-portal.uu.nl]

- 17. tandfonline.com [tandfonline.com]

- 18. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biocompare.com [biocompare.com]

- 20. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 24. Affinity purification in target identification: the specificity challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. drughunter.com [drughunter.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. scispace.com [scispace.com]

- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. bio-protocol.org [bio-protocol.org]

- 31. Cancer Transcriptomics Sequencing Promotes Drug Development - CD Genomics [cd-genomics.com]

- 32. researchgate.net [researchgate.net]

- 33. Spatial Transcriptomics: A Powerful Tool in Disease Understanding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Frontiers | High-Throughput Transcriptome Profiling in Drug and Biomarker Discovery [frontiersin.org]

- 35. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 36. mdpi.com [mdpi.com]

- 37. assayquant.com [assayquant.com]

- 38. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

- 39. academic.oup.com [academic.oup.com]

- 40. Population patch clamp electrophysiology: a breakthrough technology for ion channel screening - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 41. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 42. Competition Assay Protocol - Fabgennix International [fabgennix.com]

- 43. support.nanotempertech.com [support.nanotempertech.com]

- 44. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]

- 45. pdf.benchchem.com [pdf.benchchem.com]

- 46. nicoyalife.com [nicoyalife.com]

In Silico Modeling of 1-(4-Piperidinyloxy)-2-propanol Interactions: A Computational Framework for Target Profiling and Lead Optimization

Executive Summary & Structural Rationale

The compound 1-(4-Piperidinyloxy)-2-propanol (CAS: 70724-69-5) is a low-molecular-weight chemical entity (MW: 159.23 g/mol , Formula: C8H17NO2) characterized by a highly versatile structural scaffold[1]. Comprising a basic piperidine ring, a flexible ether linkage, and a terminal 2-propanol moiety, it represents an ideal candidate for Fragment-Based Drug Discovery (FBDD).

Piperidine derivatives are ubiquitous in modern pharmacology, demonstrating potent inhibitory potential against diverse biological targets, including Acetylcholinesterase (AChE) for neurodegenerative diseases[2][3], Pancreatic Lipase (PL) for metabolic disorders[4], and the µ-Opioid Receptor (µ-OR) for analgesia[5]. This whitepaper establishes a rigorous, self-validating in silico methodology to map the pharmacophoric interactions of 1-(4-Piperidinyloxy)-2-propanol, providing drug development professionals with a deterministic pipeline for lead optimization.

Pharmacophore Mapping & Target Landscape

To understand the binding potential of 1-(4-Piperidinyloxy)-2-propanol, we must deconstruct its functional groups and map them against known receptor microenvironments.

-

The Piperidine Nitrogen: At physiological pH (7.4), the secondary amine of the piperidine ring is predominantly protonated. This localized positive charge acts as a critical anchor, facilitating strong cation-π interactions with aromatic residues (e.g., Tyr121 in AChE)[2] or salt bridges with acidic residues (e.g., Asp147 in µ-OR)[5].

-

The Ether Oxygen: Acts as a strict hydrogen-bond acceptor, providing conformational rigidity to the side chain while interacting with polar backbone atoms.

-

The 2-Propanol Hydroxyl: Functions as both a hydrogen-bond donor and acceptor. The orientation of this group is highly dependent on the stereochemistry (e.g., the (S)-enantiomer[6]), allowing for highly specific interactions with catalytic triads, such as the extensive hydrogen bonding network observed with Gly76, Phe77, Asp79, and His151 in Pancreatic Lipase[4].

Pharmacophoric mapping of 1-(4-Piperidinyloxy)-2-propanol against key biological targets.

Quantitative Baseline for Piperidine Scaffolds

To contextualize the in silico scoring of our target compound, we reference established experimental and computational data for structurally related piperidine and pyrrolidine derivatives.

Table 1: Baseline Inhibitory Activity & Binding Energetics of Related Scaffolds

| Biological Target | Compound Scaffold | Experimental IC50 | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

| AChE | Benzamide Piperidine (5d) | 13 ± 2.1 nM | N/A | Tyr121 (H-bonding) | [2] |

| Pancreatic Lipase | Pyrrolidine n-heptyl alcohol (12) | 0.143 mg/mL | -8.24 | Gly76, Phe77, Asp79, His151 | [4] |

| µ-Opioid Receptor | 4-amino methyl piperidine | 100% inhibition* | -8.13 to -13.37 | Q124, W133, D147, Y148 | [5] |

*In vivo writhing test efficacy.

Self-Validating In Silico Methodology

The following protocols detail a robust computational pipeline designed to eliminate false positives through continuous internal validation.

Self-validating computational workflow for piperidine derivative modeling.

Protocol A: Ligand and Protein Preparation

Causality & Rationale: Molecular docking algorithms are highly sensitive to initial protonation states and atomic clashes. Preparing the ligand at physiological pH ensures that the piperidine nitrogen accurately reflects its in vivo cationic state, which is mandatory for predicting salt bridges.

-

Ligand Preparation:

-

Generate the 3D structure of 1-(4-Piperidinyloxy)-2-propanol using ChemDraw Ultra or equivalent software[2].

-

Assign protonation states at pH 7.4 ± 0.2 using Epik (Schrödinger) or Avogadro. Ensure the piperidine nitrogen is protonated.

-

Perform energy minimization using the OPLS4 or MMFF94 force field until the RMS gradient falls below 0.05 kcal/mol·Å.

-

-

Protein Preparation:

-

Retrieve high-resolution X-ray crystal structures from the Protein Data Bank (e.g., AChE, Pancreatic Lipase).

-

Remove co-crystallized water molecules unless they are structurally conserved bridging waters.

-

Add polar hydrogens and assign Kollman partial charges.

-

Validation Step: Generate a Ramachandran plot. Proceed only if >95% of residues are in favored regions.

-

Protocol B: Molecular Docking & Conformational Sampling

Causality & Rationale: The Lamarckian Genetic Algorithm (LGA) is employed because it efficiently handles the torsional degrees of freedom of the flexible 2-propanol side chain while treating the protein binding pocket as rigid, ensuring a thermodynamically favorable and computationally efficient pose prediction[2].

-

Grid Box Generation: Center the grid box on the known catalytic active site (e.g., the catalytic triad of Pancreatic Lipase) with a spacing of 0.375 Å.

-

Docking Execution: Utilize AutoDock 4.2 or AutoDock Vina. Set the number of genetic algorithm runs to 100 to ensure exhaustive sampling of the conformational space.

-

Self-Validation (Redocking): Extract the native co-crystallized ligand from the PDB structure and redock it using the exact same grid parameters.

-

Pass Criteria: The Root Mean Square Deviation (RMSD) between the predicted pose and the experimental X-ray pose must be ≤ 1.88 Å [4]. If this fails, the grid parameters or charge assignments are invalid and must be recalculated.

-

Protocol C: Molecular Dynamics (MD) Simulations

Causality & Rationale: Docking provides a static snapshot. MD simulations are critical to evaluate the temporal stability of the protein-ligand complex, particularly the persistence of the hydrogen bond network between the 2-propanol hydroxyl group and target residues under simulated physiological conditions.

-

System Solvation: Immerse the docked complex in a cubic box of SPC/E water molecules, maintaining a minimum distance of 1.0 nm between the protein and the box edges.

-

Neutralization: Add counterions (Na+ / Cl-) to neutralize the system charge.

-

Equilibration: Perform 100 ps of NVT (constant volume/temperature at 300 K) followed by 100 ps of NPT (constant pressure at 1 bar) equilibration to stabilize the solvent density.

-

Production Run: Execute a 100 ns production run using GROMACS.

-

Trajectory Analysis: Calculate the temporal RMSD of the ligand inside the active site[3]. An RMSD plateauing below 2.5 Å indicates a highly stable binding mode. Quantify intermolecular interactions (hydrogen bonds, C—H…π, and π…π stacking) which are crucial for stabilizing piperidine moieties[7].

Protocol D: ADMET Profiling

Causality & Rationale: Even highly potent binders will fail in clinical development if they possess poor pharmacokinetics. In silico ADMET profiling filters out compounds with low bioavailability or high toxicity early in the pipeline.

-

Input the minimized SMILES string of 1-(4-Piperidinyloxy)-2-propanol into SwissADME or pkCSM.

-

Evaluate against Lipinski's Rule of Five (MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) and Veber rules to confirm drug-likeness[7].

-

Conduct computational toxicity predictions (e.g., hERG inhibition, hepatotoxicity) to ensure a safe therapeutic window[7].

Conclusion

The in silico modeling of 1-(4-Piperidinyloxy)-2-propanol requires a meticulous, physics-based approach to accurately capture the dynamic interactions of its piperidine and 2-propanol functional groups. By employing a self-validating pipeline—anchored by redocking RMSD thresholds and temporal MD stability metrics—researchers can reliably predict its binding affinity across multiple therapeutic targets, from acetylcholinesterase to the µ-opioid receptor. This framework not only accelerates the hit-to-lead optimization phase but ensures that subsequent in vitro and in vivo assays are grounded in highly probable, thermodynamically stable molecular interactions.

References

-

Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 National Center for Biotechnology Information (PMC)[Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Taylor & Francis Online[Link]

-

Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing MDPI[Link]

-

Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases ResearchGate[Link]

Sources

- 1. 1-(4-Piperidinyloxy)-2-propanol | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. (S)-1-(4-Piperidinyloxy)-2-propanol | 2348280-29-3 [chemicalbook.com]

- 7. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Piperidin-4-yloxy)propan-2-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(piperidin-4-yloxy)propan-2-ol. As a molecule not extensively cataloged in common chemical databases, this document establishes its chemical identity, proposes a viable synthetic pathway, and discusses its potential physicochemical properties and applications, particularly within the realm of medicinal chemistry and drug development. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related novel chemical structures.

Chemical Identity and Nomenclature

A systematic examination of chemical databases indicates that 1-(4-Piperidinyloxy)-2-propanol is not a commonly listed or commercially available compound with a dedicated CAS number. Based on the principles of chemical nomenclature, the following identifiers can be assigned:

| Identifier | Value |

| IUPAC Name | 1-(Piperidin-4-yloxy)propan-2-ol |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Chemical Class | Amino-ether-alcohol |

The structure contains a piperidine ring, an ether linkage at the 4-position, and a secondary alcohol on a propyl chain. These functional groups are of significant interest in medicinal chemistry due to their potential to engage in various biological interactions.

Proposed Synthesis Pathway

The synthesis of 1-(piperidin-4-yloxy)propan-2-ol can be envisioned through a multi-step process, leveraging well-established reactions in organic chemistry. A plausible and efficient route involves the protection of the piperidine nitrogen, followed by a Williamson ether synthesis, and subsequent deprotection.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for 1-(Piperidin-4-yloxy)propan-2-ol.

Step-by-Step Experimental Protocol

Step 1: Protection of 4-Hydroxypiperidine

The nitrogen of 4-hydroxypiperidine is protected to prevent its reaction in the subsequent ether synthesis. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.

-

Procedure: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The product, N-Boc-4-hydroxypiperidine, can be isolated by standard workup and purification techniques.

Step 2: Williamson Ether Synthesis

This classic reaction forms the ether linkage between the protected piperidinol and the propanol side chain.

-

Procedure: To a solution of N-Boc-4-hydroxypiperidine in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) at 0 °C to form the alkoxide. Once the evolution of hydrogen gas ceases, add 1-chloro-2-propanol to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by TLC. After completion, the reaction is quenched, and the product, 1-(N-Boc-piperidin-4-yloxy)propan-2-ol, is extracted and purified by column chromatography.

Step 3: Deprotection

The final step involves the removal of the Boc protecting group to yield the target compound.

-

Procedure: Dissolve the purified 1-(N-Boc-piperidin-4-yloxy)propan-2-ol in a solvent like dichloromethane and add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir the reaction at room temperature until the deprotection is complete. The product, 1-(piperidin-4-yloxy)propan-2-ol, can be isolated as its salt and then neutralized to obtain the free base.

Physicochemical Properties (Predicted)

The physicochemical properties of 1-(piperidin-4-yloxy)propan-2-ol can be predicted based on its structure. These predictions are valuable for anticipating its behavior in biological systems and for designing formulation strategies.

| Property | Predicted Value/Characteristic | Rationale |

| pKa | 9-10 | The piperidine nitrogen is a secondary amine, which is basic. |

| LogP | ~1.5 - 2.5 | The presence of polar hydroxyl and amine groups is balanced by the aliphatic piperidine ring and propyl chain. |

| Solubility | Likely soluble in polar organic solvents and aqueous acidic solutions. | The polar functional groups will enhance solubility in polar media. The basic nitrogen will allow for salt formation and enhanced aqueous solubility at low pH. |

| Hydrogen Bond Donors | 2 (amine N-H and alcohol O-H) | These groups can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 3 (amine N, ether O, and alcohol O) | These sites can also interact with biological macromolecules. |

Potential Applications in Drug Development

The structural motifs present in 1-(piperidin-4-yloxy)propan-2-ol are found in numerous biologically active compounds, suggesting its potential as a valuable building block in drug discovery.

Scaffold for Novel Therapeutics

The piperidine ring is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties. The ether linkage and the secondary alcohol provide points for further chemical modification to explore structure-activity relationships (SAR).

Analog of Beta-Blockers

The aryloxypropanolamine core is characteristic of beta-blockers. While this compound lacks the aryl group, the piperidinyloxy propanolamine-like structure could be explored for activity at adrenergic receptors or other G-protein coupled receptors.

Building Block for Kinase Inhibitors

The piperidine scaffold can be functionalized to interact with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors. The propan-2-ol side chain can be modified to extend into the solvent-exposed region of the ATP-binding pocket, potentially enhancing potency and selectivity.

Caption: Potential therapeutic areas for derivatives of 1-(Piperidin-4-yloxy)propan-2-ol.

Analytical Characterization

Upon successful synthesis, the identity and purity of 1-(piperidin-4-yloxy)propan-2-ol would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the O-H and N-H stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.

Conclusion